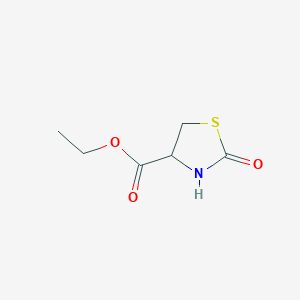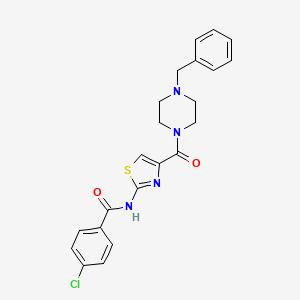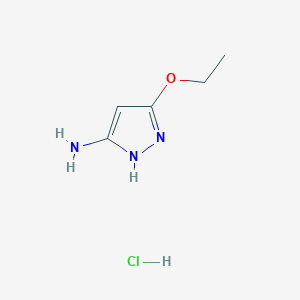![molecular formula C17H17N3O4S B2922915 Methyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}pyridine-2-carboxylate CAS No. 1251610-03-3](/img/structure/B2922915.png)
Methyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}pyridine-2-carboxylate, also known as MDL-100,907, is a selective antagonist of the serotonin 5-HT2A receptor. This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity Against Cancer Cell Lines
A study by Mallesha et al. (2012) focused on the synthesis and evaluation of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives for their antiproliferative effect against human cancer cell lines. Certain compounds demonstrated significant activity, suggesting potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Molecular Interaction Studies
Shim et al. (2002) analyzed the molecular interactions of a specific antagonist with the CB1 cannabinoid receptor, providing a detailed view of its binding characteristics and potential implications for receptor function. This research highlights the importance of understanding molecular interactions for drug development (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Synthesis and Screening of Hybrid Derivatives
Flefel et al. (2018) prepared novel pyridine and fused pyridine derivatives, showcasing the synthesis process and the antimicrobial and antioxidant activities of these compounds. Their work illustrates the potential for creating new therapeutic agents through chemical synthesis (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Development of New Polyamides
Research by Faghihi and Mozaffari (2008) on the synthesis of new polyamides based on 2,5‐bis[(4‐carboxyanilino) carbonyl] pyridine and aromatic diamines highlights the potential of these compounds in creating materials with specific properties, such as solubility in polar solvents. This could have implications for various industrial and research applications (Faghihi & Mozaffari, 2008).
Anticonvulsant and Antinociceptive Activity
Kamiński et al. (2016) synthesized a library of piperazinamides showing promising anticonvulsant properties. Their research points to the potential of such compounds in treating epilepsy and related disorders, marking an important step in the development of new therapeutic options (Kamiński, Zagaja, Rapacz, Łuszczki, Andres-Mach, Abram, & Obniska, 2016).
Quantum Chemical Studies for CO2 Capture
Gangarapu et al. (2014) conducted quantum chemical studies on piperazines, focusing on improving post-combustion carbon dioxide capture. This research is pivotal for environmental science, offering insights into enhancing the efficiency of CO2 capture processes through chemical modifications (Gangarapu, Wierda, Marcelis, & Zuilhof, 2014).
Wirkmechanismus
Target of Action
It is derived from 2,4-dimethoxybenzylamine , which is used in the synthesis of anti-HIV-1 agents . Therefore, it can be inferred that this compound may also target HIV-1.
Mode of Action
2,4-dimethoxybenzylamine is a nucleophilic amine reagent used in the study of the 1,4-reactivity of 5-bromo-2-indanone .
Eigenschaften
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-2-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-22-13-4-3-11(14(7-13)23-2)9-18-15(21)8-16-19-20-17(24-16)12-5-6-25-10-12/h3-7,10H,8-9H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAVHUMONZKJHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)CC2=NN=C(O2)C3=CSC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-methyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2922836.png)



![2-[5-(4-Bromophenyl)-3-(2-chlorophenyl)-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline](/img/structure/B2922843.png)


![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2922848.png)
![2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride](/img/structure/B2922851.png)

